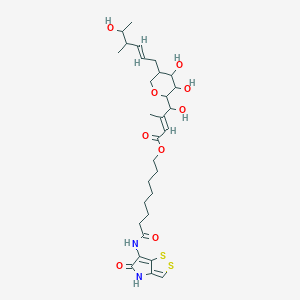
Thiomarinol
Vue d'ensemble
Description
Thiomarinol is a hybrid antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390. It is notable for its potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is unique in that it combines two distinct antibiotic classes into one molecule, making it highly effective against a broad spectrum of bacterial pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of thiomarinol involves a mixed polyketide synthase (PKS), fatty acid synthase (FAS), and non-ribosomal peptide synthetase (NRPS) pathway. The assembly of the 8-hydroxyoctanoic acid side-chain occurs via chain extension of a C4 precursor (4-hydroxybutyrate), while the pyrrothine unit is constructed from cysteine. The final incorporation into this compound is catalyzed by the enzyme TmlU .
Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using the marine bacterium Pseudoalteromonas sp. SANK 73390. High-throughput DNA sequencing and targeted gene knockouts have been employed to optimize the production of this compound and its analogs .
Analyse Des Réactions Chimiques
Types of Reactions: Thiomarinol undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis pathway involves the formation of a highly functionalized polyketide-derived acid, esterified by a hydroxy fatty acid, which forms an amide with the bicyclic amino acid-derived pyrrothine .
Common Reagents and Conditions: Common reagents used in the biosynthesis of this compound include 4-hydroxybutyrate and cysteine. The reactions are typically carried out under controlled fermentation conditions to ensure the proper assembly of the antibiotic molecule .
Major Products: The major product of these reactions is this compound A, along with minor analogs B to G. These compounds exhibit potent antibiotic activity against a wide range of bacterial pathogens .
Applications De Recherche Scientifique
Thiomarinol has several scientific research applications, including:
Mécanisme D'action
Thiomarinol is closely related to mupirocin, another antibiotic produced by Pseudomonas fluorescens. Both compounds share a similar polyketide-derived acid backbone, but this compound has an additional pyrrothine unit, which enhances its antibacterial activity . Other similar compounds include holomycin, thiolutin, and aureothricin, which also contain the pyrrothine core and exhibit antibiotic activity .
Uniqueness: this compound’s uniqueness lies in its hybrid structure, combining two distinct antibiotic classes into one molecule. This dual action mechanism makes it highly effective against a broad spectrum of bacterial pathogens, including resistant strains .
Comparaison Avec Des Composés Similaires
- Mupirocin
- Holomycin
- Thiolutin
- Aureothricin
Thiomarinol’s hybrid nature and potent antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[3,4-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEMCPGFAXNCQW-BFHPBESDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146697-04-3 | |
| Record name | Thiomarinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146697043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


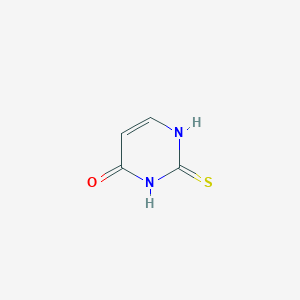
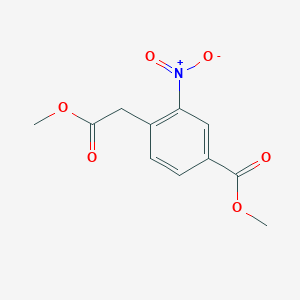
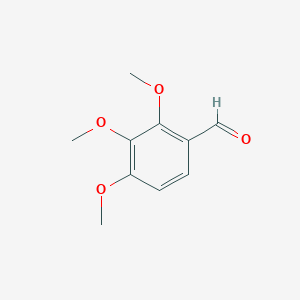
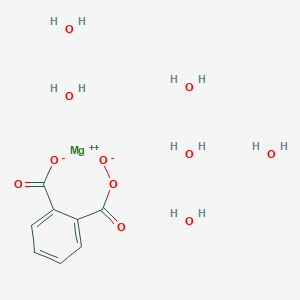



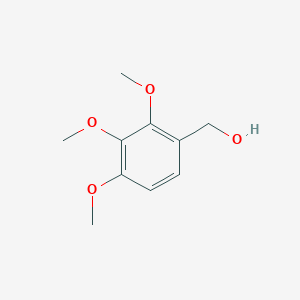
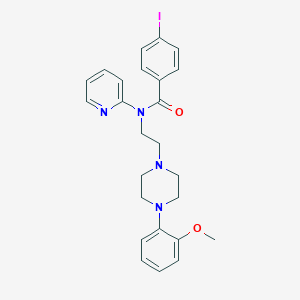

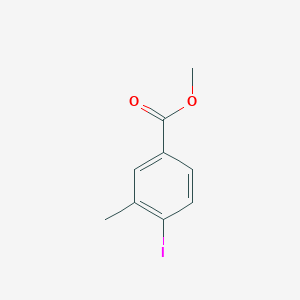
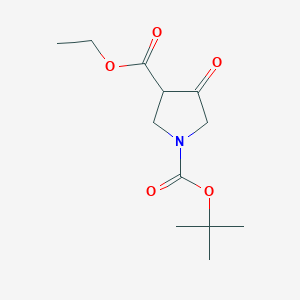
![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)

